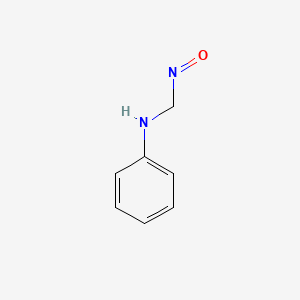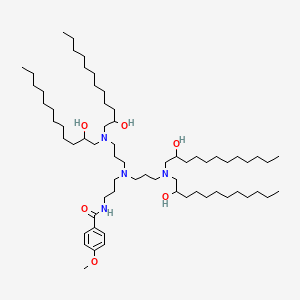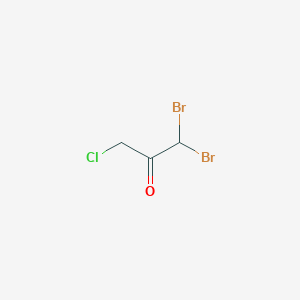
3,3-Bis(hydroxymethyl)-1-Cbz-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(hydroxymethyl)-1-Cbz-piperidine is a chemical compound that features a piperidine ring substituted with two hydroxymethyl groups at the 3-position and a carbobenzyloxy (Cbz) protecting group at the nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(hydroxymethyl)-1-Cbz-piperidine typically involves the following steps:
Protection of Piperidine: The nitrogen atom of piperidine is protected using a carbobenzyloxy (Cbz) group to form 1-Cbz-piperidine.
Introduction of Hydroxymethyl Groups: The 3-position of the piperidine ring is functionalized with hydroxymethyl groups. This can be achieved through a multi-step process involving the formation of intermediates such as 3,3-bis(bromomethyl)piperidine, followed by substitution with hydroxyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(hydroxymethyl)-1-Cbz-piperidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield 3,3-bis(formyl)-1-Cbz-piperidine or 3,3-bis(carboxyl)-1-Cbz-piperidine.
Aplicaciones Científicas De Investigación
3,3-Bis(hydroxymethyl)-1-Cbz-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used to study the effects of piperidine derivatives on biological systems.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(hydroxymethyl)-1-Cbz-piperidine involves its interaction with molecular targets and pathways in biological systems. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, while the Cbz group provides stability and protection to the nitrogen atom. These features make the compound useful in drug design and development.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Bis(hydroxymethyl)oxetane: A compound with similar hydroxymethyl groups but a different ring structure.
1-Cbz-piperidine: A simpler derivative with only the Cbz group and no hydroxymethyl substitutions.
3,3-Bis(bromomethyl)piperidine: An intermediate in the synthesis of 3,3-Bis(hydroxymethyl)-1-Cbz-piperidine.
Uniqueness
This compound is unique due to the presence of both hydroxymethyl groups and the Cbz protecting group. This combination provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
1313369-57-1 |
|---|---|
Fórmula molecular |
C15H21NO4 |
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
benzyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO4/c17-11-15(12-18)7-4-8-16(10-15)14(19)20-9-13-5-2-1-3-6-13/h1-3,5-6,17-18H,4,7-12H2 |
Clave InChI |
UYFWZFFZNKABAN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(3-{3-[(2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amino]-propoxy}-phenyl)-acetamide](/img/structure/B11927828.png)

![1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI)](/img/structure/B11927844.png)



![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)
![6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride](/img/structure/B11927875.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)
